(3-((2-Aminoethyl)amino)phenyl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-((2-Aminoethyl)amino)phenyl)boronic acid is an organic compound that contains a boronic acid functional group attached to a phenyl ring, which is further substituted with an aminoethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3-((2-Aminoethyl)amino)phenyl)boronic acid typically involves the borylation of haloarenes or arylammonium salts. One common method is the photoinduced borylation of haloarenes, which provides boronic acids and boronic esters under metal- and additive-free conditions . Another approach involves the reaction of triarylboranes with ligands such as diols or amino alcohols .
Industrial Production Methods
Industrial production of boronic acids often involves the acidification of borax with carbon dioxide to produce boric acid, which is then dehydrated with alcohols to form borate esters. These esters can be further converted into boronic acids through various synthetic routes .
Analyse Chemischer Reaktionen
Types of Reactions
(3-((2-Aminoethyl)amino)phenyl)boronic acid undergoes several types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form borate esters or boric acid.
Reduction: Reduction reactions can convert the boronic acid group into boranes.
Common Reagents and Conditions
Common reagents used in these reactions include formaldehyde, primary or secondary amines, and various oxidizing or reducing agents. Reaction conditions can vary widely depending on the desired product, but they often involve mild temperatures and pressures to maintain the stability of the boronic acid group .
Major Products Formed
Major products formed from these reactions include borate esters, boric acid, and various substituted derivatives of this compound, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
(3-((2-Aminoethyl)amino)phenyl)boronic acid has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of (3-((2-Aminoethyl)amino)phenyl)boronic acid involves its interaction with various molecular targets and pathways. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, which is the basis for its use in sensing and therapeutic applications . Additionally, the aminoethyl group can participate in hydrogen bonding and other interactions that influence the compound’s reactivity and binding properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to (3-((2-Aminoethyl)amino)phenyl)boronic acid include other boronic acids such as phenylboronic acid, benzylboronic acid, and various substituted arylboronic acids .
Uniqueness
What sets this compound apart from other boronic acids is its unique combination of a boronic acid group with an aminoethyl-substituted phenyl ring. This structure provides a distinct set of chemical properties and reactivity patterns that make it particularly useful in specific applications such as protein modification and sensing .
Eigenschaften
CAS-Nummer |
1026029-60-6 |
---|---|
Molekularformel |
C8H13BN2O2 |
Molekulargewicht |
180.01 g/mol |
IUPAC-Name |
[3-(2-aminoethylamino)phenyl]boronic acid |
InChI |
InChI=1S/C8H13BN2O2/c10-4-5-11-8-3-1-2-7(6-8)9(12)13/h1-3,6,11-13H,4-5,10H2 |
InChI-Schlüssel |
SHXRXYDEWGFKKX-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CC(=CC=C1)NCCN)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.